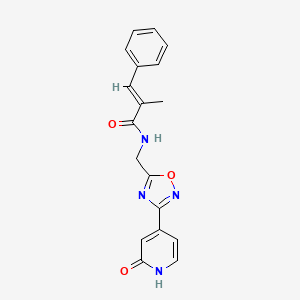

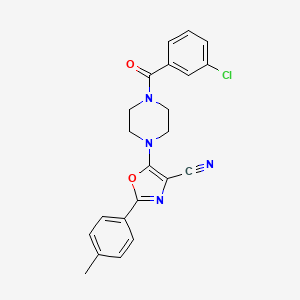

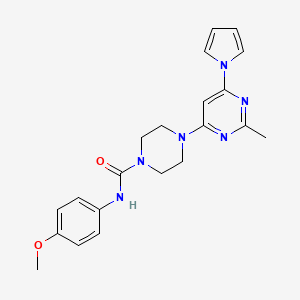

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP is a highly potent and selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

- The synthesis of novel derivatives and their screening for antimicrobial activities is a common theme. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which were then screened for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2010).

Serotonin Receptor Antagonists

- Mahesh et al. (2004) reported on the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, evaluated as a new class of serotonin 5-HT3 receptor antagonists, showing favorable antagonism in the Guinea pig ileum (Mahesh et al., 2004).

Anti-inflammatory and Antimicrobial Derivatives

- Al-Omar et al. (2010) synthesized derivatives of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole and evaluated them for antimicrobial and anti-inflammatory activities, finding several compounds with good or moderate activities (Al-Omar et al., 2010).

High Explosive Applications

- Snyder et al. (2017) described the synthesis of a triazolotriazine carbonitrile compound with high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, suggesting its potential as a high explosive (Snyder et al., 2017).

Tuberculostatic Activity

- Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain phenylpiperazine derivatives, finding minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating potential applications in tuberculosis treatment (Foks et al., 2004).

Hypoxic-Cytotoxic Agents

- Ortega et al. (2000) synthesized new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with basic lateral chains, evaluated as hypoxic-cytotoxic agents, showing significant potency and selectivity among the derivatives tested (Ortega et al., 2000).

properties

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-15-5-7-16(8-6-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)17-3-2-4-18(23)13-17/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWSJCVDMFSTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)

![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2772508.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2772519.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)